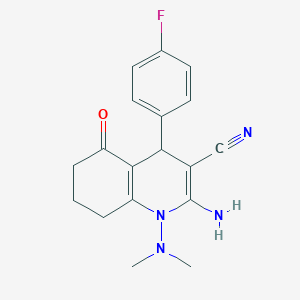![molecular formula C20H17N3O2 B11633514 2-cyclopropyl-N'-[(E)-(2-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11633514.png)
2-cyclopropyl-N'-[(E)-(2-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyclopropyl-N’-[(E)-(2-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a C=N bond, formed by the condensation of an amine with a carbonyl compound. This particular compound is notable for its quinoline backbone, which is a heterocyclic aromatic organic compound with a wide range of applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N’-[(E)-(2-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide typically involves the condensation of 2-hydroxybenzaldehyde with 2-cyclopropylquinoline-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
-
Step 1: : Synthesis of 2-cyclopropylquinoline-4-carbohydrazide.
Reagents: 2-cyclopropylquinoline-4-carboxylic acid, hydrazine hydrate.
Conditions: Reflux in ethanol.
-
Step 2: : Condensation with 2-hydroxybenzaldehyde.
Reagents: 2-hydroxybenzaldehyde, 2-cyclopropylquinoline-4-carbohydrazide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction of the C=N bond can yield the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like AlCl₃.
Major Products
Oxidation: Quinones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science.
Biology
In biological research, Schiff bases like this compound are studied for their potential as enzyme inhibitors. They can interact with metal ions in biological systems, affecting various biochemical pathways.
Medicine
Medicinally, compounds with a quinoline backbone are investigated for their antimicrobial, antiviral, and anticancer properties. This compound, in particular, may exhibit such activities due to its structural features.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties.
相似化合物的比较
Similar Compounds
2-cyclopropyl-N’-[(E)-(pyridin-4-yl)methylidene]quinoline-4-carbohydrazide: .
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: .
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: .
Uniqueness
Compared to similar compounds, 2-cyclopropyl-N’-[(E)-(2-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide is unique due to the presence of the hydroxyphenyl group, which can participate in additional hydrogen bonding and electronic interactions. This feature may enhance its biological activity and binding affinity to molecular targets.
属性
分子式 |
C20H17N3O2 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC 名称 |
2-cyclopropyl-N-[(E)-(2-hydroxyphenyl)methylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C20H17N3O2/c24-19-8-4-1-5-14(19)12-21-23-20(25)16-11-18(13-9-10-13)22-17-7-3-2-6-15(16)17/h1-8,11-13,24H,9-10H2,(H,23,25)/b21-12+ |
InChI 键 |
BPUWCWIELLOWQC-CIAFOILYSA-N |
手性 SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=CC=C4O |
规范 SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CC=C4O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycinamide](/img/structure/B11633434.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633438.png)
![4-({2-(4-chlorophenyl)-4-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11633443.png)
![3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11633448.png)

![Benzyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11633462.png)
![(2Z,6E)-2,6-bis[(4-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B11633464.png)
![3-[Hydroxy(diphenyl)methyl]-1-(propan-2-yl)-1-azoniabicyclo[2.2.2]octane](/img/structure/B11633470.png)
![ethyl 2-{2-(3-chlorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11633486.png)

![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(3-phenoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11633501.png)

![2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,5-dimethyl-3-thienyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11633509.png)
![6-(3,4-dimethoxybenzyl)-3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11633518.png)
